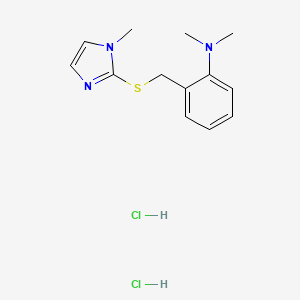
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound that features a benzanamine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The initial step often includes the formation of the benzanamine core, followed by the introduction of the N,N-dimethyl groups. The imidazole ring is then attached through a thioether linkage. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzanamine derivatives and imidazole-containing molecules. Examples are:
- Benzanamine, N,N-dimethyl-2-(((1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, monohydrochloride
Uniqueness
What sets benzanamine, N,N-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the imidazole ring and the thioether linkage allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
123824-02-2 |
|---|---|
Molekularformel |
C13H19Cl2N3S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[(1-methylimidazol-2-yl)sulfanylmethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C13H17N3S.2ClH/c1-15(2)12-7-5-4-6-11(12)10-17-13-14-8-9-16(13)3;;/h4-9H,10H2,1-3H3;2*1H |
InChI-Schlüssel |
QBWLJGGVBJRJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC2=CC=CC=C2N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


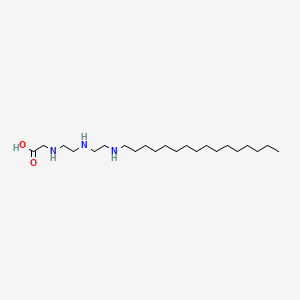
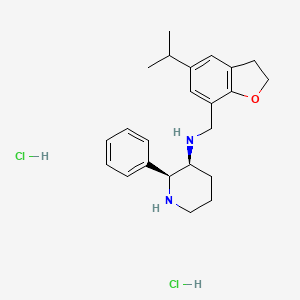
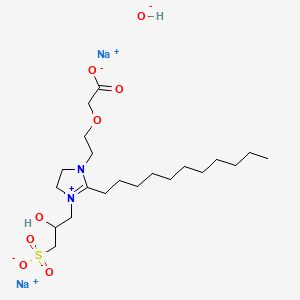
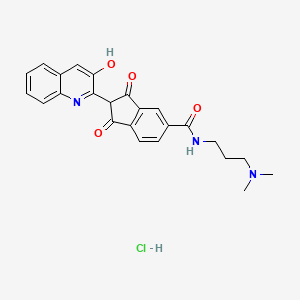

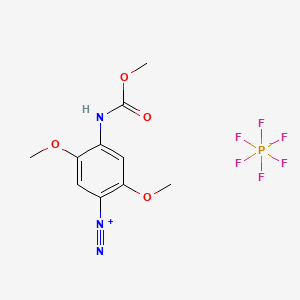
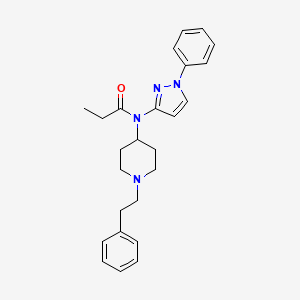
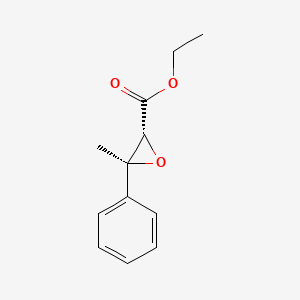

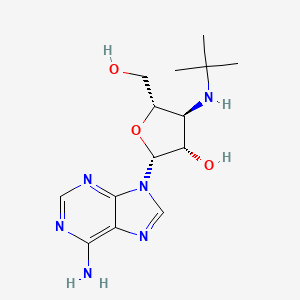
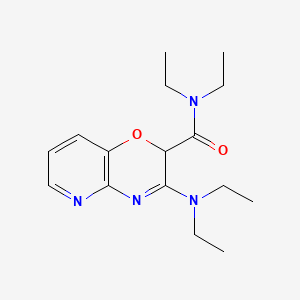
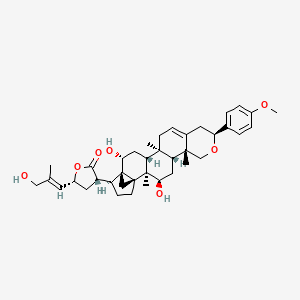

![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
